molecular formula C10H23N3O2S B13652918 N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide

N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide

Cat. No.: B13652918
M. Wt: 249.38 g/mol
InChI Key: OGSYDCIVIZQVSA-UHFFFAOYSA-N
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Description

N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide is a chemical compound with a complex structure that includes a piperidine ring, an aminoethyl group, and a propane-2-sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide typically involves the reaction of piperidine derivatives with sulfonamide reagents. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Propane-2-sulfonamide Moiety: The final step involves the reaction of the intermediate compound with propane-2-sulfonamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical processes.

    Modulating Gene Expression: Affecting the expression of genes related to disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)-4-piperidinol: A related compound with a similar piperidine structure but different functional groups.

    N-(3-Aminopropyl)piperidine: Another compound with a piperidine ring and an amino group, but with a different alkyl chain length.

Uniqueness

N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H23N3O2S

Molecular Weight

249.38 g/mol

IUPAC Name

N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide

InChI

InChI=1S/C10H23N3O2S/c1-9(2)16(14,15)12-10-3-6-13(7-4-10)8-5-11/h9-10,12H,3-8,11H2,1-2H3

InChI Key

OGSYDCIVIZQVSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1CCN(CC1)CCN

Origin of Product

United States

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